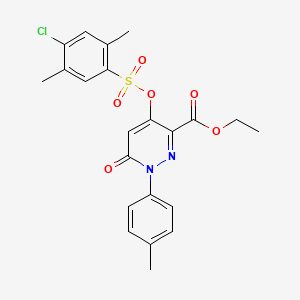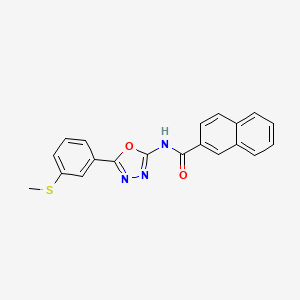
N-(5-(3-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)-2-naphthamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of compounds related to N-(5-(3-(Methylthio)phenyl)-1,3,4-oxadiazol-2-yl)-2-naphthamide involves multiple steps, starting from basic chemical precursors to more complex intermediates. Techniques such as Schiff base formation, reaction with Chloramin-T, and cyclodehydration are commonly employed. For example, the synthesis of 1,3,4-oxadiazole derivatives from Schiff base of corresponding hydrazide has been documented, indicating the complexity and precision required in chemical synthesis processes (Salahuddin et al., 2014).
Molecular Structure Analysis
The molecular structure of related compounds is characterized using techniques such as IR, NMR, Mass spectrometry, and elemental analysis. Such studies provide insights into the bonding, arrangement, and overall molecular architecture, crucial for understanding the compound's behavior and interactions (K. Ramalingam, D. Ramesh, B. Sreenivasulu, 2019).
Chemical Reactions and Properties
Compounds within this chemical class undergo various chemical reactions, highlighting their reactivity and potential for modification. The synthesis processes often involve nucleophilic substitution reactions and the use of catalysts to achieve desired structural changes. These reactions underscore the compounds' versatile chemical properties, allowing for the creation of derivatives with potential enhanced biological activities (V. Dyachenko, A. Y. Kashner, Yu. V. Samusenko, 2014).
Physical Properties Analysis
The physical properties, such as solubility, melting point, and crystal structure, are determined through various analytical techniques. These properties are essential for understanding the compound's behavior in different environments and for its formulation into usable chemical or pharmaceutical products. Studies on the luminescence properties of related compounds reveal the potential for applications in materials science and optical technologies (S. E. Kovalev, B. M. Krasovitskii, N. A. Popova, 1974).
Chemical Properties Analysis
The chemical properties, such as reactivity towards other compounds, stability, and degradation pathways, are crucial for the compound's application in chemical syntheses and pharmaceutical formulations. The analysis of these properties involves a deep understanding of the compound's molecular structure and the influence of various functional groups on its behavior (A. Kakanejadifard, Farideh Azarbani, A. Zabardasti, Sahar Kakanejadifard, Motaleb Ghasemian, Fatemeh Esna-ashari, S. Omidi, S. Shirali, Maryam Rafieefar, 2013).
Aplicaciones Científicas De Investigación
Pharmacological Potential
Anticancer Activity : A study highlighted the synthesis and anticancer evaluation of 2-(naphthalen-1-ylmethyl/naphthalen-2-yloxymethyl)-1-[5-(substituted phenyl)-[1,3,4]oxadiazol-2-ylmethyl]-1H-benzimidazole, showing moderate activity against breast cancer cell lines, suggesting the potential of oxadiazole derivatives in cancer treatment (Salahuddin et al., 2014).
Anticonvulsant Activity : Novel semicarbazones based 2,5-disubstituted-1,3,4-oxadiazoles were designed and synthesized, demonstrating significant anticonvulsant activities in various models, thereby validating the pharmacophoric model with four binding sites for anticonvulsant activity (Rajak et al., 2010).
Antibacterial and Antifungal Activities : The synthesis and antibacterial evaluation of 2-(thiazol-5-yl)-1,3,4-oxadiazole derivatives against methicillin-resistant Staphylococcus aureus (MRSA) showed promising results, with several derivatives demonstrating activity comparable to vancomycin (Hannoun et al., 2019).
Material Science Applications
Liquid Crystals : The study on 1,3,4-oxadiazole-based liquid crystals revealed that different polar substituents significantly affect their mesomorphic phases, transition temperatures, and optical properties, underscoring the importance of terminal substitution in designing materials with specific liquid crystalline behaviors (Sung & Lin, 2004).
Organic Light-Emitting Diodes (OLEDs) : Bipolar host materials comprising oxadiazole acceptors exhibited high morphological stability and significant efficiency in phosphorescent OLEDs, showcasing the potential of oxadiazole derivatives in the development of efficient OLED devices (Zhang et al., 2015).
Chemical Sensing
- Phosgene Detection : Derivatives of o-phenylenediamine incorporating oxadiazole units were tested as chemosensors for phosgene, demonstrating significant color changes and/or fluorescence intensity enhancements upon detection, highlighting their potential in developing sensitive and selective sensors for toxic agents (Hu et al., 2016).
Mecanismo De Acción
Target of action
The compound contains a 1,3,4-oxadiazole ring, which is a heterocyclic compound. Compounds with this structure are known to exhibit various biological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer effects . The exact target would depend on the specific substituents and overall structure of the compound.
Biochemical pathways
Without specific information on the compound’s target and mode of action, it’s difficult to predict the exact biochemical pathways it might affect. Compounds with similar structures have been found to affect various pathways related to inflammation, cell growth, and microbial metabolism .
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
N-[5-(3-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]naphthalene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15N3O2S/c1-26-17-8-4-7-16(12-17)19-22-23-20(25-19)21-18(24)15-10-9-13-5-2-3-6-14(13)11-15/h2-12H,1H3,(H,21,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUCUCCHPUQITGS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC(=C1)C2=NN=C(O2)NC(=O)C3=CC4=CC=CC=C4C=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-(3-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)-2-naphthamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

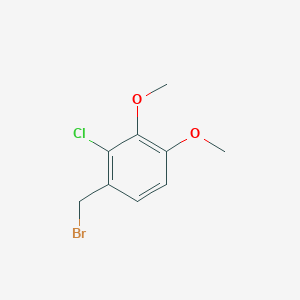
![2-oxo-N-(2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2H-chromene-3-carboxamide](/img/structure/B2487988.png)
![[(2S,4S)-4-fluoro-1-[(1-methyl-1H-imidazol-2-yl)methyl]pyrrolidin-2-yl]methanamine](/img/structure/B2487989.png)

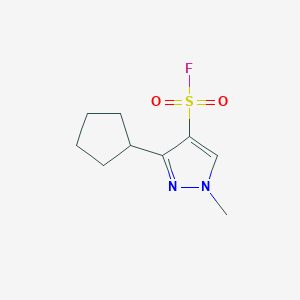
![N-[2-(3,4-dimethylphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]cyclohexanecarboxamide](/img/structure/B2487994.png)
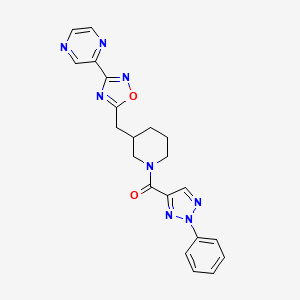
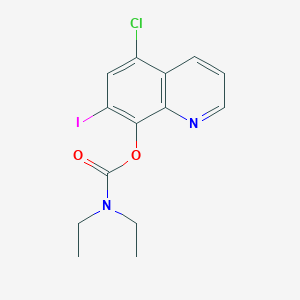


![[2-fluoro-6-(1H-pyrazol-1-yl)phenyl]methanamine](/img/structure/B2488001.png)
